N-methyl-3-(3-nitrophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)-N-(2-phenylethyl)propanamide
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Overview
Description
N-methyl-3-(3-nitrophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)-N-(2-phenylethyl)propanamide is a complex organic compound that belongs to the class of amides. This compound features a nitrophenyl group, a pyridinyl group, and a phenylethyl group, making it a molecule of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-3-(3-nitrophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)-N-(2-phenylethyl)propanamide typically involves multi-step organic reactions. The starting materials may include 3-nitrobenzaldehyde, 2-oxopyridine, and N-methyl-2-phenylethylamine. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as p-toluenesulfonic acid or triethylamine.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors with precise control over temperature, pressure, and pH. The use of automated systems ensures consistency and efficiency in the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-3-(3-nitrophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)-N-(2-phenylethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups at the carbonyl carbon.
Scientific Research Applications
N-methyl-3-(3-nitrophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)-N-(2-phenylethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-methyl-3-(3-nitrophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)-N-(2-phenylethyl)propanamide involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, while the pyridinyl group can participate in hydrogen bonding and π-π interactions. These interactions can modulate biological pathways and lead to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-methyl-3-(3-nitrophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)-N-(2-phenylethyl)butanamide
- N-methyl-3-(3-nitrophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)-N-(2-phenylethyl)pentanamide
Uniqueness
N-methyl-3-(3-nitrophenyl)-3-oxo-2-(2-oxopyridin-1(2H)-yl)-N-(2-phenylethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C23H21N3O5 |
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Molecular Weight |
419.4 g/mol |
IUPAC Name |
N-methyl-3-(3-nitrophenyl)-3-oxo-2-(2-oxopyridin-1-yl)-N-(2-phenylethyl)propanamide |
InChI |
InChI=1S/C23H21N3O5/c1-24(15-13-17-8-3-2-4-9-17)23(29)21(25-14-6-5-12-20(25)27)22(28)18-10-7-11-19(16-18)26(30)31/h2-12,14,16,21H,13,15H2,1H3 |
InChI Key |
YYHMTADYAPAZLY-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCC1=CC=CC=C1)C(=O)C(C(=O)C2=CC(=CC=C2)[N+](=O)[O-])N3C=CC=CC3=O |
Origin of Product |
United States |
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